

Spectroscopic Profile of Diethyl 1,2-Hydrazinededicarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Diethyl 1,2-hydrazinededicarboxylate

Cat. No.: B1346693

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **diethyl 1,2-hydrazinededicarboxylate**. The information presented is intended to support research and development activities by providing key spectral parameters and detailed experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural elucidation of **diethyl 1,2-hydrazinededicarboxylate** is significantly informed by ^1H and ^{13}C NMR spectroscopy. The data presented below were obtained in deuterated chloroform (CDCl_3) and referenced to tetramethylsilane (TMS).

^1H NMR Spectral Data

The ^1H NMR spectrum of **diethyl 1,2-hydrazinededicarboxylate** exhibits three distinct signals corresponding to the different proton environments in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
6.59	Singlet	-	2H	N-H
4.20	Quartet	7.1	4H	-O-CH ₂ -CH ₃
1.27	Triplet	7.1	6H	-O-CH ₂ -CH ₃

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule.

Chemical Shift (δ) ppm	Carbon Type
156.9	C=O (Carbonyl)
62.4	-O-CH ₂ -CH ₃
14.5	-O-CH ₂ -CH ₃

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in **diethyl 1,2-hydrazinedicarboxylate**. The solid sample is typically prepared as a potassium bromide (KBr) pellet for analysis. Key vibrational frequencies are indicative of the N-H, C=O, and C-O bonds within the molecule.

Wavenumber (cm ⁻¹)	Bond Vibration	Functional Group
~3300	N-H Stretch	Amide
~1750	C=O Stretch	Carbonyl (Ester)
~1220	C-O Stretch	Ester
~2980	C-H Stretch	Alkyl

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectroscopic data. The following sections outline the standard procedures for obtaining NMR and IR spectra for a solid organic compound like **diethyl 1,2-hydrazinedicarboxylate**.

NMR Spectroscopy Protocol

Sample Preparation:

- Weigh approximately 5-10 mg of **diethyl 1,2-hydrazinedicarboxylate**.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3).
- Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

- Instrument: 400 MHz NMR Spectrometer.
- ^1H NMR:
 - Acquire the spectrum at room temperature.
 - Use a sufficient number of scans to obtain a good signal-to-noise ratio.
 - Reference the spectrum to the residual solvent peak of CDCl_3 (δ 7.26 ppm) or an internal standard (e.g., TMS at δ 0.00 ppm).
- ^{13}C NMR:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - A longer acquisition time and a greater number of scans are typically required compared to ^1H NMR.
 - Reference the spectrum to the CDCl_3 solvent peak (δ 77.16 ppm).

FTIR Spectroscopy Protocol (KBr Pellet Method)

Sample Preparation:

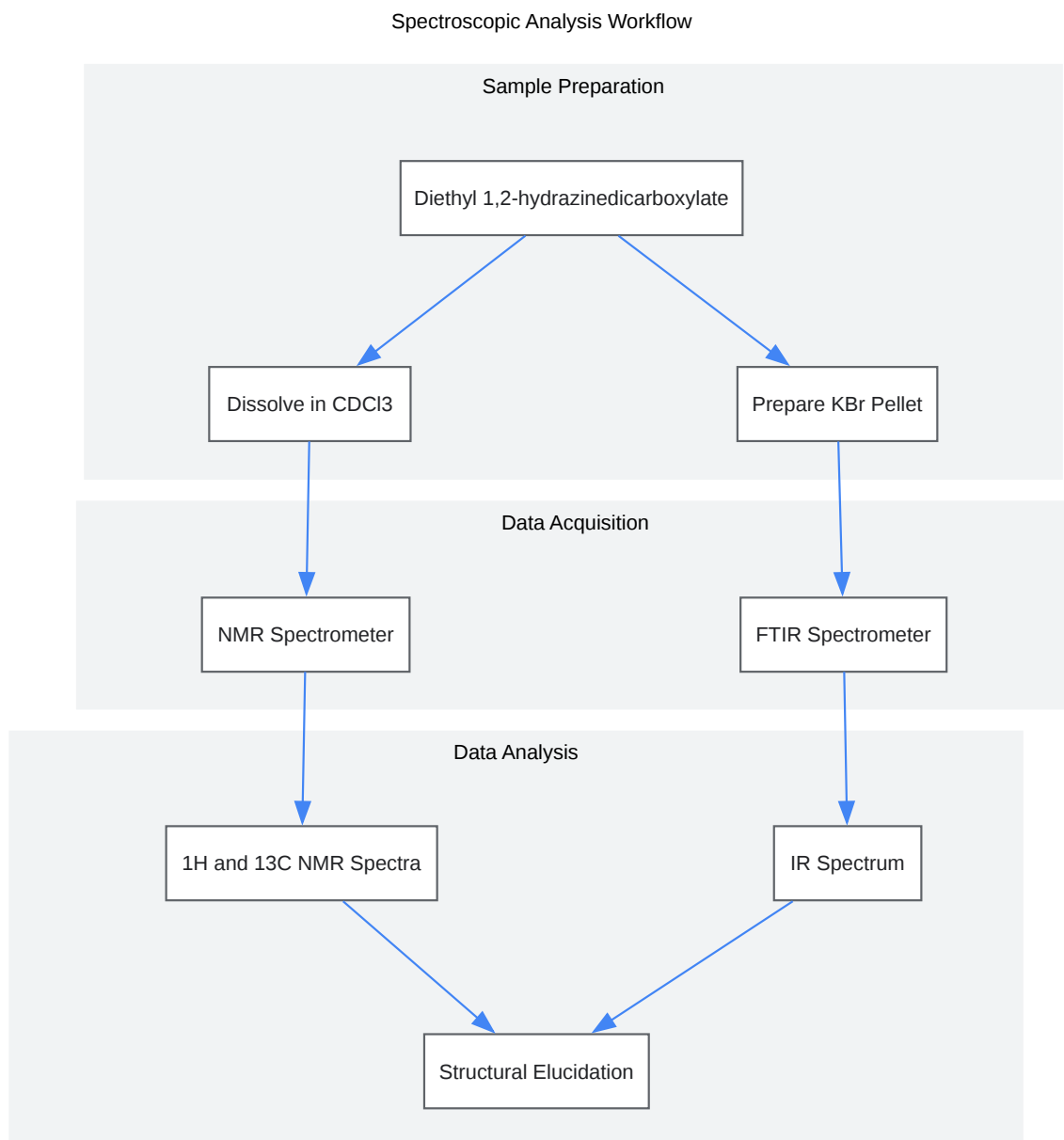
- Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven to remove any moisture.
- In an agate mortar, grind approximately 1-2 mg of **diethyl 1,2-hydrazinedicarboxylate** with about 100-200 mg of the dried KBr. The mixture should be a fine, homogeneous powder.
- Transfer the powder to a pellet-forming die.
- Use a hydraulic press to apply several tons of pressure to the die, forming a transparent or translucent pellet.

Data Acquisition:

- Instrument: Fourier Transform Infrared (FTIR) Spectrometer.
- Procedure:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Record a background spectrum of a blank KBr pellet.
 - Record the sample spectrum.
 - The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and interpreting spectroscopic data for an organic compound.



[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

- To cite this document: BenchChem. [Spectroscopic Profile of Diethyl 1,2-Hydrazinedicarboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1346693#spectroscopic-data-for-diethyl-1-2-hydrazinedicarboxylate-nmr-ir>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com